molecular formula C10H10O3 B2793863 1-Phenoxycyclopropane-1-carboxylic acid CAS No. 90843-58-6

1-Phenoxycyclopropane-1-carboxylic acid

Cat. No.: B2793863
CAS No.: 90843-58-6
M. Wt: 178.187
InChI Key: RBJBRZSEKONGLS-UHFFFAOYSA-N
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Description

1-Phenoxycyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10O3 It is characterized by a cyclopropane ring substituted with a phenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxycyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of phenoxyacetic acid derivatives. This can be achieved using diazo compounds or carbene intermediates under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted cyclopropane derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-Phenoxycyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-Phenyl-1-cyclopropanecarboxylic acid: This compound has a phenyl group instead of a phenoxy group, leading to different chemical properties and reactivity.

    1-Aminocyclopropane-1-carboxylic acid: This compound contains an amino group, making it a precursor in the biosynthesis of ethylene in plants.

Uniqueness: 1-Phenoxycyclopropane-1-carboxylic acid is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric effects

Properties

IUPAC Name

1-phenoxycyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(12)10(6-7-10)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJBRZSEKONGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90843-58-6
Record name 1-phenoxycyclopropane-1-carboxylic acid
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